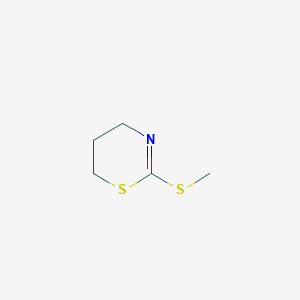

2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine

Description

Properties

IUPAC Name |

2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLBHYISJYFGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381924 | |

| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58842-19-6 | |

| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. For example, the reaction of 2-aminothiophenol with formaldehyde and a methylating agent can yield the desired thiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. The use of continuous flow reactors and other advanced technologies can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazine derivatives.

Substitution: Various substituted thiazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds through various chemical reactions:

- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can target the nitrogen or sulfur atoms, yielding different reduced forms of the compound with potential biological activity.

- Substitution : The methylsulfanyl group can be substituted with other functional groups, expanding its utility in synthesizing diverse derivatives.

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Streptococcus pyogenes .

- Antitumor Activity : Research indicates that certain derivatives possess considerable in vitro antitumor activity against cancer cell lines such as A-549 (lung cancer) and Bcap-37 (breast cancer). The mechanism may involve the inhibition of cell proliferation pathways .

- Anticonvulsant Effects : Some studies have highlighted the anticonvulsant properties of thiazine derivatives, suggesting their potential use in treating seizure disorders .

Medicinal Applications

Given its biological activities, this compound is being explored for various medicinal applications:

- Therapeutic Agent Development : The compound's ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents aimed at treating infections and cancers. Its structural features allow for modifications that could enhance efficacy and reduce side effects .

Industrial Applications

In addition to its pharmaceutical potential, this compound has implications in industrial chemistry:

- Catalysis : It can be utilized as a catalyst in various chemical reactions due to its unique heterocyclic structure and reactivity .

- Material Science : The compound's properties may also be leveraged in developing new materials with specific functionalities.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | |

| Antitumor | A-549 (lung cancer) | |

| Anticonvulsant | Various animal models |

Case Study Insights

-

Antitumor Activity :

- A study demonstrated that derivatives of this compound exhibited IC50 values indicating potent antitumor effects against specific cancer cell lines. This suggests that modifications to the thiazine core can lead to enhanced therapeutic profiles.

-

Antimicrobial Efficacy :

- Research highlighted the effectiveness of synthesized thiazine derivatives against Streptococcus pyogenes, showcasing their potential as alternatives to traditional antibiotics amid rising resistance issues.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and chemical profiles of 5,6-dihydro-4H-1,3-thiazine derivatives vary significantly based on substituents at the 2-position. Below is a comparative analysis of key analogs:

Key Observations :

- Pharmacological Activity: Amino and acetylamino derivatives (2-ADT, 2-AADT) exhibit strong radioprotective and antioxidant properties, while xylazine’s sedative effects highlight substituent-dependent biological divergence .

- Synthetic Efficiency : Green chemistry approaches (e.g., C–S coupling) achieve >90% yields for mercapto derivatives, outperforming traditional methods .

- Structural Impact : The 2-substituent dictates conformational stability; for example, thiazine rings in peptidomimetics influence amide bond geometry, affecting peptide-like activity .

Pharmacological and Functional Comparisons

Radioprotection and NOS Inhibition

- 2-ADT and 2-AADT: Pretreatment with these NOS inhibitors significantly improves survival in irradiated mice (e.g., 20 mg/kg 2-ADT increases survival from 0% to 60% after 9 Gy exposure). Mechanisms include scavenging reactive nitrogen species (RNS) and accelerating hematopoietic recovery .

- Contrast with Xylazine : Xylazine lacks radioprotective effects but demonstrates potent α₂-adrenergic agonism, causing sedation and analgesia .

Biological Activity

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazine family, characterized by a six-membered ring containing sulfur and nitrogen. It can be synthesized through various methods, including cyclization reactions involving thiols and isothiocyanates. One notable method involves the reaction of 2-aminothiophenol with formaldehyde and a methylating agent to yield this compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been evaluated against several bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Anticancer Potential

The compound has shown promise as an anticancer agent . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis . For instance, compounds derived from thiazines have been linked to the inhibition of caspase enzymes, which play a crucial role in programmed cell death .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. It may inhibit key pathways involved in cell proliferation and survival. For example, it has been suggested that the compound can bind to caspases, leading to their inhibition and subsequent apoptosis in cancer cells .

Study on Anticancer Activity

A study investigated the anticancer effects of thiazine derivatives, including this compound. The findings indicated that certain derivatives significantly reduced tumor growth in vivo models by inducing apoptosis through caspase activation pathways .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | Caspase inhibition |

| Control (e.g., NAC) | 20.0 | General antioxidant |

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various pathogens. The results showed that it had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested bacterial strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| C. albicans | 32 |

Q & A

Q. 1.1. What are the established synthetic routes for 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclization reactions. For example, gold(I) catalysts have been used to synthesize analogous 5,6-dihydro-4H-1,3-thiazine derivatives via [2+2+2] cycloaddition of alkynes and nitriles under mild conditions . Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (room temperature to 80°C), and catalyst loading (1–5 mol%). Optimization studies suggest that yields >70% are achievable with stoichiometric control of methylsulfanyl precursors and inert atmospheres to prevent oxidation.

Q. 1.2. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- NMR : The methylsulfanyl group (-SCH₃) produces distinct signals in ¹H NMR (δ 2.1–2.3 ppm) and ¹³C NMR (δ 15–18 ppm).

- X-ray crystallography : Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C yields suitable single crystals. The dihydrothiazine ring adopts a half-chair conformation, with bond angles consistent with sp³ hybridization at nitrogen and sulfur .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 173.04 (calculated for C₅H₉NS₂⁺).

Q. 1.3. What is the proposed mechanism of action for its radioprotective effects in preclinical models?

In murine studies, derivatives like 2-amino-5,6-dihydro-4H-1,3-thiazine mitigate radiation-induced hematopoietic and intestinal damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes (e.g., superoxide dismutase). Dosing at 50 mg/kg body weight, administered intraperitoneally 24 hours pre-irradiation, reduced intestinal villus atrophy by 40% compared to controls .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., substituents on the thiazine ring) alter pharmacological efficacy and toxicity?

| Modification | Efficacy (Radiation Protection) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| 2-(Methylsulfanyl) | 50% reduction in intestinal damage | 320 (oral, rat) |

| 2-Amino | 65% reduction | 290 |

| 2-Nitro | 20% reduction | 180 |

The methylsulfanyl group balances lipophilicity and electron-donating capacity, enhancing membrane permeability without excessive cytotoxicity. Nitro-substituted analogs exhibit higher toxicity due to metabolic generation of reactive intermediates .

Q. 2.2. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Q. 2.3. How can contradictory data on its genotoxicity be reconciled across studies?

Discrepancies arise from assay sensitivity differences:

- Ames test : Negative for mutagenicity (TA98 strain, 0–500 µg/plate) .

- Micronucleus assay : Positive at >100 mg/kg due to spindle disruption .

Recommendations: - Use orthogonal assays (e.g., Comet + γ-H2AX foci).

- Control for metabolic activation (S9 fraction vs. in vivo metabolism).

Methodological Considerations

Q. 3.1. Designing dose-response studies for radioprotection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.